molecular formula C13H16N4OS B12143778 3-(4-Methoxy-phenyl)-5-(2-methyl-allylsulfanyl)-[1,2,4]triazol-4-ylamine

3-(4-Methoxy-phenyl)-5-(2-methyl-allylsulfanyl)-[1,2,4]triazol-4-ylamine

Cat. No.: B12143778
M. Wt: 276.36 g/mol
InChI Key: SXINVYPOCZBRJC-UHFFFAOYSA-N
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Description

3-(4-Methoxy-phenyl)-5-(2-methyl-allylsulfanyl)-[1,2,4]triazol-4-ylamine is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxy-phenyl)-5-(2-methyl-allylsulfanyl)-[1,2,4]triazol-4-ylamine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using 4-methoxyphenyl halides.

    Attachment of the Methylallylsulfanyl Group: The methylallylsulfanyl group can be attached through a thiol-ene reaction, where an allyl sulfide reacts with a thiol group under radical conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the methoxy group, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the triazole nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds are often employed under conditions such as heating or the presence of a base.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-phenyl)-5-(2-methyl-allylsulfanyl)-[1,2,4]triazol-4-ylamine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity, while the methylallylsulfanyl group can modulate its reactivity and stability. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxy-phenyl)-5-(2-methyl-allylsulfanyl)-[1,2,4]triazole
  • 3-(4-Methoxy-phenyl)-5-(2-methyl-allylsulfanyl)-[1,2,4]triazol-4-ylamine derivatives

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyphenyl group enhances its aromaticity and potential for π-π interactions, while the methylallylsulfanyl group provides additional reactivity and stability. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H16N4OS

Molecular Weight

276.36 g/mol

IUPAC Name

3-(4-methoxyphenyl)-5-(2-methylprop-2-enylsulfanyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C13H16N4OS/c1-9(2)8-19-13-16-15-12(17(13)14)10-4-6-11(18-3)7-5-10/h4-7H,1,8,14H2,2-3H3

InChI Key

SXINVYPOCZBRJC-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CSC1=NN=C(N1N)C2=CC=C(C=C2)OC

Origin of Product

United States

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